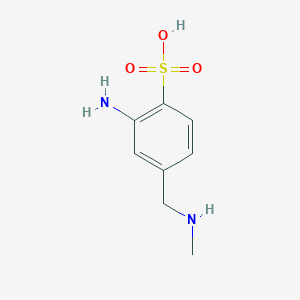

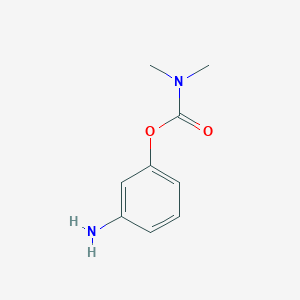

3-Aminophenyl dimethylcarbamate

Overview

Description

3-Aminophenyl dimethylcarbamate is a chemical compound with the molecular formula C9H12N2O2 . It is used for research purposes .

Synthesis Analysis

The synthesis of 3-Aminophenyl dimethylcarbamate involves treating 3-nitrophenol with pyridine, triethylamine, and N,N-dimethylchlorocarbamate for 3 days. The reaction is then quenched with water, stirred, diluted with ether, and washed with various solutions. After drying, filtering, and concentrating under vacuum, the residue is hydrogenated with hydrogen over palladium on carbon in tetrahydrofuran with acetic acid for 18 hours. The reaction is then filtered and concentrated under vacuum. The residue is purified by flash chromatography to yield 3-Aminophenyl dimethylcarbamate .Molecular Structure Analysis

The molecular structure of 3-Aminophenyl dimethylcarbamate is represented by the linear formula C9H12N2O2 .Physical And Chemical Properties Analysis

3-Aminophenyl dimethylcarbamate has a molecular weight of 180.20 g/mol . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier. It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . It has a log P (octanol/water partition coefficient) value of 1.9, indicating its lipophilicity . It is very soluble in water, with a solubility of 3.25 mg/ml .Scientific Research Applications

Carbamoylation of Amines

3-Aminophenyl dimethylcarbamate is used in the carbamoylation of primary, secondary, and aromatic amines . This process involves the reaction of amines with dimethyl carbonate, which is an environmentally friendly synthetic route to carbamate esters . These esters have a wide range of applications in the chemical industry, including the synthesis of pharmaceuticals and agrochemicals .

Phosgene-Free Synthesis

The compound is used in the phosgene-free synthesis of carbamates . Traditional methods of carbamate synthesis often require toxic and corrosive phosgene . The use of 3-Aminophenyl dimethylcarbamate provides a safer alternative, reducing the application of hazardous materials and minimizing energy consumption .

Catalyst in Chemical Reactions

3-Aminophenyl dimethylcarbamate can act as a catalyst in chemical reactions . For example, it has been used in the carbamoylation process with various catalysts such as Fe 2 O 3, Fe 2 O 3 /SiO 2, Fe 2 O 3 /CoO/NiO/SiO 2, TZC-3/1, and T-4419 .

Intermediate in Pharmaceutical Synthesis

This compound is an important intermediate in the synthesis of pharmaceuticals . It can be used to produce a variety of drugs, contributing to advancements in medical treatments .

Intermediate in Agrochemical Synthesis

3-Aminophenyl dimethylcarbamate is also used as an intermediate in the synthesis of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, thereby increasing agricultural productivity .

Protecting Groups for Amine Functionality

In organic chemistry, protecting groups are used to temporarily mask reactive groups to prevent unwanted reactions. 3-Aminophenyl dimethylcarbamate can be used as a protecting group for amine functionality .

Safety and Hazards

properties

IUPAC Name |

(3-aminophenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(12)13-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEQZFMJKLCAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173753 | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19962-04-0 | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the identification of 3-Aminophenyl dimethylcarbamate as a degradation product of neostigmine bromide?

A1: The research paper focuses on identifying previously unknown degradation products of neostigmine bromide in aqueous solutions exposed to elevated temperatures. Through a combination of analytical techniques, including TLC, HPLC, NMR, IR, UV, and mass spectrometry, alongside elemental analysis, the researchers successfully isolated and characterized several degradation products. Among these was 3-Aminophenyl dimethylcarbamate (compound 6 in the study). Its identity was further confirmed by comparing it to a synthesized authentic sample. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.